molecular formula C22H22N4O3S B2735489 methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate CAS No. 946206-21-9

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate

Cat. No.: B2735489
CAS No.: 946206-21-9
M. Wt: 422.5
InChI Key: DCOAPWXZCOXBCJ-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a synthetic compound that integrates elements of indole, phenyl, and triazole groups into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis typically begins with the formation of the triazole ring by reacting 1H-indole-3-carboxaldehyde with 3-methoxyphenyl hydrazine under appropriate conditions to yield the hydrazone intermediate.

  • Cyclization: : The hydrazone undergoes cyclization in the presence of an acid catalyst to form the triazole ring.

  • Sulfonation and Alkylation: : The newly formed triazole is then reacted with butanoic acid derivatives in a sulfonation process, followed by alkylation to introduce the sulfanyl group and complete the methyl ester formation.

Industrial Production Methods: : Industrial scale production typically involves optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvent systems conducive to efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The indole ring can undergo oxidation to form various oxidized derivatives, which might have different biological activities.

  • Reduction: : Selective reduction can be used to modify specific functional groups, affecting the compound's reactivity.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents on the phenyl ring, altering its chemical and physical properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substitution: : Various halides and alkylating agents under basic or acidic conditions are employed for substitution reactions.

Major Products: : The reactions produce a range of derivatives with potential enhancements in biological activity or stability, such as hydroxylated, alkylated, or reduced forms of the parent compound.

Scientific Research Applications

This compound has multifaceted applications across several domains:

  • Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules. It serves as a functional scaffold in the design of new materials with specific properties.

  • Biology: : Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring compounds.

  • Medicine: : Explored for therapeutic purposes, particularly in cancer research, due to its potential to interfere with cellular processes.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials with unique physicochemical properties.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, modulating pathways critical for cell function. The indole and triazole moieties are known to interact with protein kinases, affecting signal transduction pathways. The precise molecular targets vary depending on the biological context but generally involve enzymes and receptors pivotal in cellular regulation.

Comparison with Similar Compounds

Comparison: : Compared to other indole- and triazole-containing compounds, methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate stands out due to the presence of the methoxyphenyl group, which can influence both its reactivity and biological activity.

Similar Compounds

  • Methyl 2-{[5-(1H-indol-3-yl)-4-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate: : Lacks the methoxy group, potentially altering its activity profile.

  • 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Varies in the side chain length, affecting its physicochemical properties.

  • N-(4-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}phenyl)acetamide: : Incorporates an amide group, which may affect its interaction with biological targets.

Properties

IUPAC Name

methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-4-19(21(27)29-3)30-22-25-24-20(17-13-23-18-11-6-5-10-16(17)18)26(22)14-8-7-9-15(12-14)28-2/h5-13,19,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOAPWXZCOXBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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